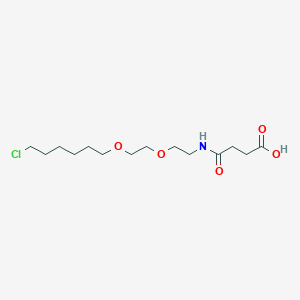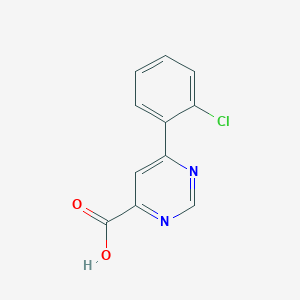
6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid
Vue d'ensemble
Description
“6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1490622-21-3 . It has a molecular weight of 234.64 . The IUPAC name for this compound is 6-(2-chlorophenyl)pyrimidine-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for “6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid” is 1S/C11H7ClN2O2/c12-8-4-2-1-3-7 (8)9-5-10 (11 (15)16)14-6-13-9/h1-6H, (H,15,16) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid” include a molecular weight of 234.64 .
Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of 6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid, focusing on six unique applications:
Antitumor Activity
This compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. It has demonstrated good antitumor effects on carcinosarcoma in rats, indicating its potential as a cancer therapeutic agent .
Antibacterial Properties
Derivatives of this compound have been found to be active against a wide range of bacterial flora, particularly in areas such as the axilla and foot, suggesting its use in treating bacterial infections .
Anticancer Activity
Thiazolopyrimidine derivatives, which include the structure of 6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid, have been studied against human cancer cell lines and primary CLL cells. They have shown excellent anticancer activity and induced cell death by apoptosis through the inhibition of CDK enzyme .
Anti-HIV Activity
Indole derivatives related to pyrimidine compounds have been synthesized and screened for their anti-HIV activity against HIV-1 and HIV-2 strains, indicating the potential use of this compound in anti-HIV treatments .
Pharmaceutical Synthesis
This compound serves as a synthetic intermediate useful for pharmaceutical synthesis, which can be utilized in the development of various therapeutic agents .
Chemical Research
As a chemical entity, 6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid is involved in various research studies to explore its properties and potential applications in different fields of chemistry .
Propriétés
IUPAC Name |
6-(2-chlorophenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-4-2-1-3-7(8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRACBRCGJYCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenyl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



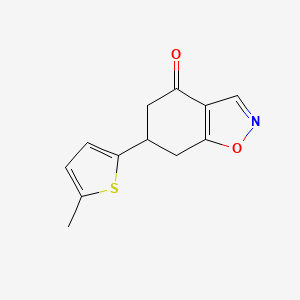
![3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile](/img/structure/B1530605.png)
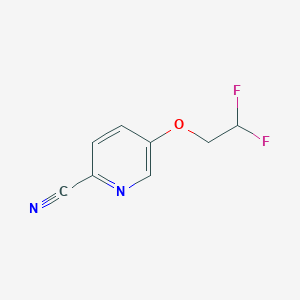
![2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530607.png)
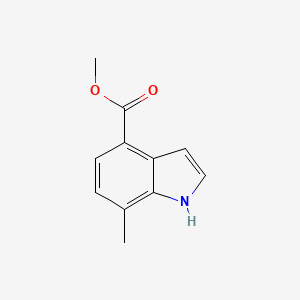
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1530609.png)
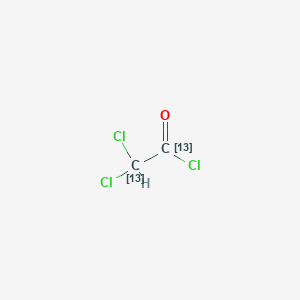
![1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1530613.png)

![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)
![2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione](/img/structure/B1530620.png)
![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)

